2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-6-iodoquinazolin-4(3H)-one
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Overview
Description
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazoline moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the quinazoline ring. The key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination and Iodination: The indole derivative is then brominated and iodinated using bromine and iodine reagents, respectively.
Formation of the Quinazoline Ring: The final step involves the cyclization of the brominated and iodinated indole derivative with an appropriate amine and aldehyde under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted indole and quinazoline derivatives, which can have enhanced biological activities.
Scientific Research Applications
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-{[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-6-CHLORO-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The combination of bromine and iodine atoms provides unique electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C19H13BrIN3O2 |
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Molecular Weight |
522.1 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-ethyl-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C19H13BrIN3O2/c1-2-24-17(22-16-6-4-11(21)8-14(16)19(24)26)9-13-12-7-10(20)3-5-15(12)23-18(13)25/h3-9H,2H2,1H3,(H,23,25)/b13-9- |
InChI Key |
KISDYYZZVZDCTM-LCYFTJDESA-N |
Isomeric SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O |
Canonical SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=C3C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
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